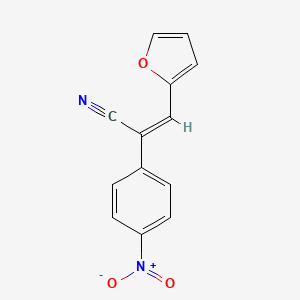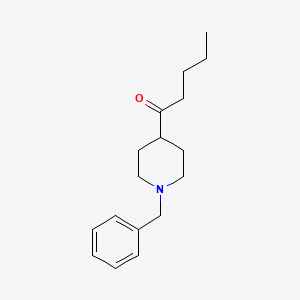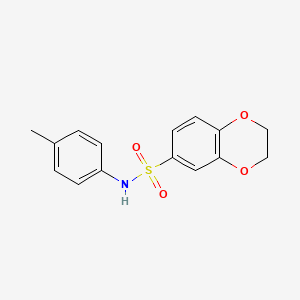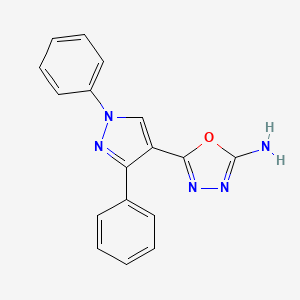
2,4-dichlorophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorinated compounds like "2,4-dichlorophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate" are known for their unique properties, including thermal stability, resistance to degradation, and hydrophobicity. These features make them useful in various applications, from polymers to pharmaceuticals, despite growing concerns about their environmental impact.
Synthesis Analysis
The synthesis of complex fluorinated compounds often involves multistep reactions, including halogenation, esterification, and the introduction of fluorinated side chains. These processes are carefully designed to introduce specific functional groups, such as chloro, fluoro, and propoxy groups, to the molecular backbone, achieving the desired chemical structure.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple fluorine atoms, which significantly influence the molecule's physical and chemical behavior. Fluorine atoms can alter the electron density around other functional groups, affecting reactivity and bonding patterns. Advanced spectroscopic and diffractometric techniques are typically employed to elucidate the molecular structure, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions and Properties
Fluorinated compounds exhibit unique reactivity due to the strong electronegativity of fluorine. They can participate in various chemical reactions, including substitution and elimination reactions, depending on the surrounding functional groups. The presence of fluorine can also impart resistance to hydrolysis and oxidative degradation, making these compounds particularly stable under environmental conditions.
Physical Properties Analysis
The physical properties of fluorinated compounds, such as boiling and melting points, solubility, and density, are significantly influenced by the fluorine content. These compounds tend to have higher thermal stability and lower reactivity compared to their non-fluorinated counterparts. Their solubility in organic solvents is also notable, while their solubility in water is typically low, contributing to their persistence in the environment.
Chemical Properties Analysis
Chemically, fluorinated compounds like "2,4-dichlorophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate" are characterized by their stability and resistance to degradation. This stability is a double-edged sword, as it makes them valuable for industrial applications but also raises concerns about their persistence and bioaccumulation in the environment. Studies on similar compounds have focused on understanding their degradation pathways, potential for bioaccumulation, and environmental impact.
For detailed insights on related fluorinated compounds and their properties, you can explore the provided studies on the environmental and toxicological aspects of fluorinated alternatives and their applications in various fields (Hoke et al., 2016), (Gannon et al., 2016).
Applications De Recherche Scientifique
Absorption, Distribution, Metabolism, and Excretion Studies
Research indicates that substances related to 2,4-dichlorophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate show significant promise in the study of absorption, distribution, metabolism, and excretion (ADME) within biological systems. Gannon et al. (2016) explored the ADME and kinetic behavior of a closely related compound, providing insights into its rapid absorption and elimination in animal models, making it a potential candidate for further pharmacokinetic studies (Gannon et al., 2016).
Chronic Toxicity and Carcinogenicity Assessment
Investigations into the chronic toxicity and carcinogenicity of ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate in rats have highlighted the compound's potential effects on liver injury and the presence of benign tumors at high doses, which may inform safety assessments for similar compounds (Rae et al., 2015).
Reaction with Amines or Alcohols
The compound's reactivity with secondary amines or alcohols has been explored, demonstrating its potential for creating new fluorinated compounds with various applications in chemical synthesis and industry. Furin et al. (2000) detailed these reactions, contributing to the understanding of its chemical behavior and potential uses (Furin et al., 2000).
Phytotoxicity Studies
Research into the phytotoxic effects of closely related compounds, such as GenX, on plant species like Arabidopsis thaliana and Nicotiana benthamiana, has provided insights into bioaccumulation and the potential impact on plant growth and photosynthesis. This research contributes to environmental impact assessments and the understanding of these compounds' effects on ecosystems (Chen et al., 2019).
Immunomodulatory Effects Assessment
Studies have also been conducted to evaluate the immunomodulatory effects of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate in animal models, providing valuable information on its influence on the immune system and potential health implications. Rushing et al. (2017) assessed the effects on T cell-dependent antibody responses (TDAR) and found detectable changes in immune parameters, contributing to the understanding of its safety profile (Rushing et al., 2017).
Mécanisme D'action
In rodent models, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate exposure suppresses T cell-dependent antibody responses (TDAR) and vaccine responses in exposed humans . While this PFOA-replacement compound appears less potent at suppressing TDAR relative to PFOA, it produces detectable changes in parameters affected by PFOA .
Safety and Hazards
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoate is a substance of very high concern because of its hazardous properties which cause probable serious effects to human health and the environment . It causes severe skin burns and eye damage, is harmful if swallowed, causes serious eye damage, and may cause respiratory irritation .
Orientations Futures
Given the environmental persistence and growing reports of toxicity of PFASs, further studies are necessary to determine the full immunomodulatory profile of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate and potential synergism with other per- and polyfluoroalkyl substances of environmental concern .
Propriétés
IUPAC Name |
(2,4-dichlorophenyl) 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl2F11O3/c13-4-1-2-6(5(14)3-4)27-7(26)8(15,10(18,19)20)28-12(24,25)9(16,17)11(21,22)23/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWZGEJUGTZUFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl2F11O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichlorophenyl) 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-chlorophenyl)-2,5-dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5588703.png)

![8-{[5-chloro-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5588718.png)
![N-methyl-2-(1-oxophthalazin-2(1H)-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5588724.png)
![N-{[1-(2-furylmethyl)-3-piperidinyl]methyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5588727.png)
![8-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]quinoline](/img/structure/B5588733.png)

![N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}thiophene-2-carboxamide](/img/structure/B5588758.png)

![1',5,7-trimethyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5588774.png)
![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5588775.png)